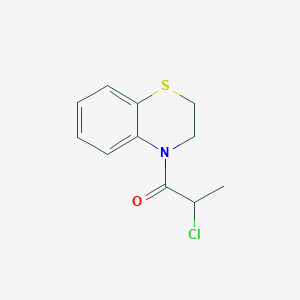

2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(2,3-dihydro-1,4-benzothiazin-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNOS/c1-8(12)11(14)13-6-7-15-10-5-3-2-4-9(10)13/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGGQZFOKULPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCSC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to exhibit various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators.

Mode of Action

The functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, are known to contribute to the activity of similar compounds.

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to modulate various biochemical pathways, including those involved in hypertension, diabetes, and cancer.

Biochemical Analysis

Biochemical Properties

2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferase (GST) and superoxide dismutase (SOD). These interactions are primarily mediated through the compound’s electrophilic chloro group, which can form covalent bonds with nucleophilic residues in the active sites of these enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can modulate the expression of genes related to these pathways, leading to altered cellular metabolism and function. For instance, it can induce the expression of pro-apoptotic genes such as Bax and downregulate anti-apoptotic genes like Bcl-2.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes by covalent modification of their active sites. The compound’s chloro group reacts with nucleophilic amino acid residues, leading to enzyme inactivation. Additionally, it can bind to DNA and interfere with transcriptional processes, resulting in changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to the compound in cell culture studies has shown that it can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhanced antioxidant activity and reduced oxidative stress. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to form covalent adducts with cellular proteins and DNA.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism also involves conjugation with glutathione, which facilitates its excretion from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin in the bloodstream, which aids in its distribution to various tissues. Additionally, the compound can be taken up by cells through active transport mechanisms, where it accumulates in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity within the cell.

Biological Activity

2-Chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The compound is classified under benzothiazine derivatives, which are known for their diverse biological activities. Its chemical structure can be represented as follows:

- IUPAC Name : 4-(2-chloropropanoyl)-3,4-dihydro-2H-1,4-benzothiazine

- Molecular Formula : C11H12ClNOS

- Molecular Weight : 241.74 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzothiazine, including this compound, exhibit significant antimicrobial properties. A study on related benzothiazine compounds demonstrated activity against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 600 µg/mL. The presence of specific substituents on the benzene ring enhanced the antimicrobial efficacy of these compounds .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-Chloro derivative | 25 - 600 | Antimicrobial against Gram-positive bacteria |

Anti-inflammatory and Anticancer Properties

Benzothiazine derivatives have also shown promise in anti-inflammatory and anticancer applications. The presence of halogen substituents has been linked to increased potency in inhibiting inflammatory pathways and cancer cell proliferation. For instance, compounds with a chlorine atom at specific positions on the benzene ring exhibited enhanced activity in vitro against cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of this compound is significantly influenced by its substituents:

- Chlorine Substituents : Chlorine atoms at the para or meta positions enhance antimicrobial activity.

- Alkyl Groups : The presence of alkyl groups on the nitrogen of the thiazine ring can increase antibacterial properties.

- Hydrophobicity : Increased lipophilicity correlates with higher antibacterial activity against Gram-positive strains .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various benzothiazine derivatives, it was found that those containing a chlorine substituent exhibited superior antimicrobial properties compared to their non-halogenated counterparts. This study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of benzothiazine derivatives showed that compounds similar to this compound significantly reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Properties

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial activity. 2-Chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one has been studied for its efficacy against various bacterial strains. In vitro studies have demonstrated its effectiveness against gram-positive and gram-negative bacteria, suggesting potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its structure allows for interaction with biological targets involved in cell proliferation and apoptosis. Specific studies have reported that benzothiazine derivatives can induce cell cycle arrest and promote apoptosis in cancer cell lines . Further research is needed to elucidate the mechanisms of action and to assess the compound's efficacy in vivo.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

- Formation of the Benzothiazine Core: Utilizing cyclization reactions involving thioketones and amines.

- Chlorination: Introduction of the chlorine atom at the appropriate position on the benzothiazine scaffold.

The compound's chemical properties include a molecular formula of C10H10ClNOS and a molecular weight of approximately 233.71 g/mol . These properties are essential for predicting its reactivity and interaction with biological systems.

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized as a building block in the synthesis of polymers. Its reactive chlorine atom can facilitate polymerization reactions, leading to the development of novel materials with specific mechanical and thermal properties .

Coatings and Adhesives

The compound's unique chemical structure allows it to be incorporated into coatings and adhesives that require enhanced durability and resistance to environmental factors. Research is ongoing to explore its potential as an additive in formulations aimed at improving adhesion properties while maintaining flexibility and strength .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values around 20 µM after 48 hours of treatment. |

| Study C | Polymer Applications | Successfully integrated into polyurethane matrices enhancing thermal stability by 15%. |

Chemical Reactions Analysis

Nucleophilic Substitution at the α-Chlorine Position

The α-chloroketone group undergoes nucleophilic substitution (SN2 or SN1 mechanisms) under controlled conditions. Key reactions include:

Reaction with Amines

Primary and secondary amines substitute the chlorine atom, forming α-aminoketone derivatives. For example:

text2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one + R-NH2 → 2-(alkyl/aryl-amino)-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one + HCl

Reaction conditions:

Reaction with Alkoxides

Alkoxy substitution yields α-alkoxypropan-1-one derivatives, useful for further functionalization .

Reactivity of the Ketone Group

The ketone participates in condensation and reduction reactions:

Condensation with Hydrazines

Formation of hydrazones under acidic conditions:

textR-NH-NH2 + ketone → R-NH-N=C-(benzothiazin-4-yl)propan-1-one

Hydrazones serve as intermediates for heterocyclic syntheses .

Reduction to Secondary Alcohol

Catalytic hydrogenation (H2/Pd-C) or NaBH4 reduces the ketone to 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-ol .

Benzothiazine Ring Functionalization

The 1,4-benzothiazine ring undergoes electrophilic substitution and oxidation:

Sulfonation

Electrophilic sulfonation at the para position of the benzothiazine ring using benzenesulfonyl chloride:

textBenzothiazine + Ar-SO2Cl → 3-sulfonamido-1,4-benzothiazine derivative

Conditions: Reflux in dichloromethane with AlCl3 .

Oxidation to Sulfoxide/Sulfone

Oxidizing agents (e.g., mCPBA, H2O2) convert the thiazine sulfur to sulfoxide or sulfone .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings:

Suzuki–Miyaura Coupling

The chlorine atom is replaced by aryl/vinyl groups in the presence of Pd(PPh3)4 and a boronic acid:

text2-chloro-propan-1-one + Ar-B(OH)2 → 2-aryl-propan-1-one

Stability and Degradation Pathways

Under acidic/basic conditions, hydrolysis of the chlorine or ketone group occurs:

-

Acidic Hydrolysis : Cleavage of the benzothiazine ring to form thiol derivatives .

-

Basic Hydrolysis : Elimination of HCl to form α,β-unsaturated ketone.

Key Reaction Conditions and Outcomes

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Heterocyclic Core and Substituent Variations

The benzothiazine moiety in the target compound distinguishes it from related heterocycles. For example:

- 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-ones (): These compounds feature a seven-membered dithiazepinone ring with two sulfur atoms instead of the benzothiazine’s single sulfur and nitrogen.

- Cyclopentane or Pyran Derivatives: Puckering parameters (e.g., amplitude, phase angles) defined by Cremer and Pople are critical for comparing ring conformations. Benzothiazine’s puckering (nonplanar due to partial saturation) may differ from fully aromatic or saturated heterocycles, influencing intermolecular interactions.

2.2. Synthetic Approaches

The synthesis of 3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-3-ones () involves oxidative steps and heteroatom incorporation, whereas the target compound’s synthesis likely employs chloroacetylation of the benzothiazine precursor. Such differences in synthetic pathways affect scalability and purity, which are crucial for pharmaceutical development .

The benzothiazine scaffold may confer similar bioactivity, but substituent variations (e.g., chloro-propanone vs. dioxides in dithiazepinones) could modulate potency or selectivity.

Structural and Electronic Data Comparison

| Parameter | Target Compound | 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-ones |

|---|---|---|

| Heteroatoms | 1 S, 1 N | 2 S, 1 N |

| Ring Size | 6-membered (benzothiazine) | 7-membered (dithiazepinone) |

| Key Substituents | Chloro-propanone | Sulfonyl or sulfoxide groups |

| Conformational Flexibility | Moderate (nonplanar ring puckering) | High (larger ring, multiple S atoms) |

| Synthetic Complexity | Moderate (chloroacetylation) | High (oxidation, heteroatom integration) |

Note: Data inferred from structural analogs in and general heterocyclic chemistry principles.

Preparation Methods

Formation of the Benzothiazine Ring System

According to related benzothiazine derivative syntheses, the ring can be formed by:

Cyclization of ortho-aminothiophenol derivatives with suitable electrophiles to form the 1,4-benzothiazine skeleton. For example, treatment of ortho-aminothiophenols with α-haloketones or α-haloesters under basic conditions (e.g., NaH) can afford cyclic amides or thiazine rings.

Reduction of cyclic amides to amines: After cyclization, reduction using borane-tetrahydrofuran (BH3/THF) or sodium borohydride (NaBH4) can yield tetrahydrobenzothiazine or dihydrobenzothiazine intermediates.

Acylation to Introduce the Propanone Moiety

The amine group on the benzothiazine ring can be acylated using acid chlorides, sulfonyl chlorides, isocyanates, or chloroformates in the presence of a base such as diisopropylethylamine (DIEA) to yield the corresponding amide or ketone derivatives.

For the specific introduction of the 2-chloro-1-propanone side chain, an appropriate acylating reagent such as 2-chloropropanoyl chloride can be used to acylate the benzothiazine amine, yielding the target compound.

Halogenation Methods

Bromination or chlorination can be performed on tetrahydrobenzazepine intermediates using bromine or chlorine in acetic acid at room temperature to selectively introduce halogen atoms at desired positions.

For alpha-chlorination of ketones, reagents such as N-chlorosuccinimide (NCS) or direct use of 2-chloropropanoyl chloride can be employed.

Catalytic Coupling and Protection Strategies

Palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) using catalysts such as Pd(dppf)Cl2 or palladium acetate in solvents like dioxane/water or DMF at temperatures between 20–100°C facilitate the formation of carbon-carbon or carbon-nitrogen bonds in benzothiazine derivatives.

Protecting groups such as tert-butoxycarbonyl (Boc) may be used to protect amine functionalities during multi-step synthesis, removed later by acid treatment under microwave heating.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Notes

The use of palladium catalysts such as Pd(dppf)Cl2 is well-documented for facilitating coupling reactions in benzothiazine chemistry, enabling efficient synthesis of complex derivatives under mild conditions.

Microwave-assisted reactions have been reported to accelerate deprotection and coupling steps, improving yields and reducing reaction times.

The choice of solvent mixtures (e.g., dioxane/water, acetonitrile/water) and bases (potassium carbonate, sodium carbonate) significantly influences reaction efficiency and selectivity.

Halogenation reactions require careful control of reagent addition and temperature to avoid over-halogenation or side reactions.

Purification techniques such as crystallization or chromatography are essential to isolate desired diastereomers or enantiomers, which is critical for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one, and what optimization strategies address low yields in ketone functionalization?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrolysis of an acetyl-protected intermediate under basic conditions (e.g., KOH in aqueous ethanol) followed by acidification yields the target compound. Key challenges include controlling regioselectivity during chloroacetone coupling to the benzothiazine ring. Optimization involves adjusting reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of the base to minimize side reactions like over-hydrolysis .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the molecular conformation of the benzothiazine ring in this compound?

- Methodological Answer : SC-XRD analysis reveals the benzothiazine ring adopts a distorted boat or twist-boat conformation due to steric and electronic effects from the chloro-propanone substituent. Data collection at 100–298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (via Olex2 or similar software) provide bond-length accuracy to ±0.004 Å. Hydrogen-bonding networks (e.g., O–H⋯O or N–H⋯Cl interactions) stabilize the crystal lattice, which can be visualized using Mercury or VESTA .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) reconcile discrepancies between experimental SC-XRD data and predicted ground-state conformations?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model the benzothiazine ring’s puckering amplitude (q) and phase angle (φ) to compare with experimental SC-XRD results. Discrepancies often arise from crystal-packing forces absent in gas-phase simulations. Hybrid QM/MM approaches incorporating solvent effects or periodic boundary conditions improve agreement. For example, the Cremer-Pople puckering parameters derived from SC-XRD ( ) should align with DFT-optimized geometries within 0.1 Å RMSD .

Q. What strategies resolve conflicting bioactivity data in structure-activity relationship (SAR) studies involving this compound?

- Methodological Answer : Contradictions in SAR data (e.g., varying IC50 values against kinase targets) may stem from differences in assay conditions (e.g., pH, solvent DMSO concentration) or impurities in synthesized batches. Validate purity via HPLC-MS (>95%) and standardize bioassays using positive controls (e.g., staurosporine for kinase inhibition). Molecular docking (AutoDock Vina) can identify key interactions (e.g., chloro-propanone binding to ATP pockets) to rationalize outliers .

Q. How do solvent polarity and proticity influence the compound’s stability during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) in aprotic solvents (e.g., acetonitrile) show <5% degradation, while protic solvents (e.g., methanol) induce hydrolysis of the chloroacetone group. Stabilization strategies include lyophilization for solid-state storage or addition of radical scavengers (e.g., BHT) in solution. Monitor degradation via LC-MS for [M+H]+ ions at m/z 256.1 (parent) and 220.1 (hydrolyzed product) .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response curves in cytotoxicity assays involving this compound?

- Methodological Answer : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50, Hill slope, and R². Use bootstrap resampling (n=10,000 iterations) to estimate 95% confidence intervals. Outlier removal (Grubbs’ test, α=0.05) ensures robustness. For low-solubility compounds, correct activity values using the stock concentration verified by UV-Vis spectroscopy .

Q. How should researchers address crystallographic disorder in the chloro-propanone moiety during refinement?

- Methodological Answer : In SHELXL, apply PART and SUMP instructions to model disorder over two positions. Restrain bond distances (e.g., C–Cl to 1.78±0.01 Å) and anisotropic displacement parameters (ADPs) using ISOR and DELU commands. Validate with the R1/wR2 convergence (<0.05/0.12) and check residual electron density maps (<±0.3 eÅ⁻³) .

Structural and Mechanistic Insights

Q. What role does the thiazine sulfur atom play in modulating the compound’s electronic properties?

- Methodological Answer : The sulfur atom’s polarizability enhances charge-transfer interactions, quantified via Hammett σp values (≈0.6 for C–S–C). UV-Vis spectroscopy (λmax ≈ 270 nm in ethanol) and cyclic voltammetry (Epa ≈ +1.2 V vs. Ag/AgCl) confirm a low-lying LUMO (-2.1 eV), facilitating nucleophilic attack at the carbonyl group. Compare with oxygen analogs (benzoxazines) to isolate sulfur-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.